ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a benzoate ester derivative featuring a 4-acetamidoindole moiety linked via an acetylated amino group. Its structure combines a hydrophobic indole core with polar acetamido and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-3-28-21(27)15-7-9-16(10-8-15)23-20(26)13-24-12-11-17-18(22-14(2)25)5-4-6-19(17)24/h4-12H,3,13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
NCIIXCUOBHNUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting an appropriate aniline derivative with an acetylating agent.
Coupling Reaction: The indole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the acetylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous ethyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Analogues
Heterocyclic Substitutions
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) Substituent: Pyridazinylphenethylamino group. Molecular Weight: ~353.4 g/mol. Key Differences: The pyridazine ring introduces nitrogen atoms, enhancing polarity compared to the indole’s fused benzene-pyrrole system. Pyridazine derivatives are often explored as kinase inhibitors, whereas indoles are associated with serotonin receptor modulation .
Ethyl 4-(4-(Methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) Substituent: Methylisoxazole-phenethylamino group. This contrasts with the indole’s lipophilic nature, which may enhance membrane permeability in drug design .
Amino and Acetamido Derivatives
Ethyl 4-(Dimethylamino)benzoate Substituent: Dimethylamino group. Molecular Weight: 193.2 g/mol. Key Differences: The dimethylamino group is strongly electron-donating, enhancing reactivity in polymerization reactions (e.g., resin cements). In contrast, the acetamidoindole group in the target compound may confer steric hindrance, reducing reactivity but improving thermal stability .
Inosiplex (4-(Acetylamino)benzoate complex) Substituent: 4-Acetylamino group (as part of a multicomponent complex). Application: Antiviral/immunomodulatory agent. The target compound’s indole extension could modify bioavailability or target specificity compared to Inosiplex’s simpler benzoate structure .
Aromatic and Sulfonyl Derivatives
Ethyl 4-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]benzoate Substituent: Isoindole-dioxo-acetyl amino group. Molecular Weight: 352.3 g/mol. Key Differences: The isoindole-dione group introduces two ketone moieties, increasing polarity (logP ~2.5) versus the target compound’s indole (estimated logP ~3.5).
Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate Substituent: Chlorophenyl-indole-sulfonyl group. Molecular Weight: 511.0 g/mol.
Table 1. Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | ~424.4 | ~3.5 | Acetamidoindole, ester | Drug discovery, materials |
| I-6230 (Pyridazinyl) | ~353.4 | ~2.8 | Pyridazine, phenethylamino | Kinase inhibition research |
| Ethyl 4-(Dimethylamino)benzoate | 193.2 | ~1.9 | Dimethylamino | Polymer chemistry |
| Inosiplex (4-Acetylamino benzoate complex) | Varies | N/A | Acetylamino | Antiviral therapy |
| Ethyl 4-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]benzoate | 352.3 | ~2.5 | Isoindole-dione | Intermediate synthesis |
Key Observations :
- Lipophilicity: The target compound’s indole and acetyl groups increase logP compared to dimethylamino or pyridazinyl derivatives, favoring passive diffusion in biological systems.
- Reactivity: Dimethylamino-substituted benzoates exhibit higher reactivity in resin polymerization, while the target compound’s steric bulk may slow reaction kinetics .
Biological Activity
Ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an indole moiety, an acetylamino group, and a benzoate ester. Its molecular formula is , with a molecular weight of approximately 379.4 g/mol. The unique combination of functional groups in this compound may enhance its biological activity.
Biological Activities
Research indicates that compounds containing indole structures often exhibit various biological activities, including:
- Anticancer Activity : Indole derivatives have been linked to antiproliferative effects against multiple cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human lung carcinoma (A549) cells .
- Apoptotic Induction : Several studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and microtubule disruption .
- Inhibition of Enzymatic Activity : The compound's structure suggests potential interactions with key biological targets, including enzymes involved in cancer progression and inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Indole Derivative : Starting from appropriate indole precursors.
- Acetylation : Introducing acetyl groups to form the acetylamino moiety.
- Esterification : Linking the benzoate group through esterification reactions.
This multi-faceted synthesis highlights the complexity involved in producing this compound.
Table 1: Biological Activity Summary
Potential Applications
The unique properties of this compound suggest several potential applications:
- Anticancer Therapeutics : Due to its ability to induce apoptosis and inhibit cell proliferation, this compound may serve as a lead structure for developing new anticancer agents.
- Biological Probes : Its selective interaction with biological targets could make it useful in research settings to study specific pathways in cancer biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
